T4-FormicAcid-N-methylamide
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Overview
Description
T4-FormicAcid-N-methylamide, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a chemical compound with the molecular formula C14H9I4NO3 and a molecular weight of 746.85 g/mol . This compound is primarily used in the pharmaceutical industry as a reagent for the synthesis of various drugs and as a solvent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T4-FormicAcid-N-methylamide typically involves the formylation of amines. One common method is the reaction of an amine with formic acid under reflux conditions, which produces the formamide through a condensation reaction . Another approach involves the use of formylating agents such as chloral or formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic carbonylation, where carbon monoxide is used as the carbonyl source in the presence of a catalyst . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
T4-FormicAcid-N-methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
T4-FormicAcid-N-methylamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical drugs and as an intermediate in drug synthesis.
Industry: Applied in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of T4-FormicAcid-N-methylamide involves its interaction with specific molecular targets and pathways. The compound can act as a formylating agent, introducing formyl groups into other molecules. This modification can alter the biological activity of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine EP Impurity F: C21H13I6NO5, CAS No. 911661-90-0
Levothyroxine EP Impurity H: C13H6I4O4, CAS No. 2055-97-2
Levothyroxine EP Impurity I: C13H6I4O3, CAS No. 2016-06-0
Uniqueness
T4-FormicAcid-N-methylamide is unique due to its specific molecular structure, which includes multiple iodine atoms and a formyl group. This structure imparts distinct chemical properties, making it a valuable reagent in various synthetic and industrial applications .
Properties
Molecular Formula |
C14H9I4NO3 |
---|---|
Molecular Weight |
746.84 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide |
InChI |
InChI=1S/C14H9I4NO3/c1-19-14(21)6-2-10(17)13(11(18)3-6)22-7-4-8(15)12(20)9(16)5-7/h2-5,20H,1H3,(H,19,21) |
InChI Key |
ADNRWAVHFKDKCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Origin of Product |
United States |
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